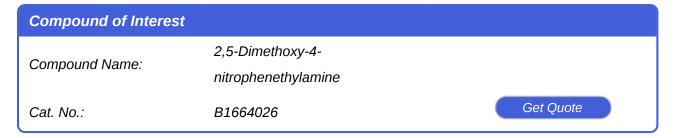


Physicochemical Properties of 2,5-Dimethoxy-4nitrophenethylamine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and in-vitro pharmacological evaluation of **2,5-Dimethoxy-4-nitrophenethylamine** (2C-N), a psychedelic phenethylamine. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Data

2,5-Dimethoxy-4-nitrophenethylamine is a synthetic compound belonging to the 2C family of phenethylamines.[1] Its core chemical structure features a phenyl ring substituted with two methoxy groups and a nitro group, attached to an aminoethyl side chain. The presence of the nitro group imparts a distinct yellow to orange color to its salt forms.[1]

Below is a summary of its key physicochemical properties.



Property	Value	Source
Molecular Formula	C10H14N2O4	PubChem[2]
Molar Mass	226.23 g/mol	PubChem[2]
IUPAC Name	2-(2,5-dimethoxy-4- nitrophenyl)ethanamine	PubChem[2]
CAS Number	261789-00-8	PubChem[2]
Appearance	Salts are bright yellow to orange solids	Wikipedia[1]
Melting Point	Data not available for the free base. The hydrochloride salt of the related compound, 2,5-Dimethoxy-4-nitroamphetamine (DON), melts at 206-207 °C.	Wikipedia[3]
Boiling Point	Data not available	
Solubility	Data not available. Related phenethylamines show solubility in water and various organic solvents.	SWGDRUG[4]
рКа	Data not available	
XLogP3 (Computed)	1.3	PubChem[2]

Synthesis of 2,5-Dimethoxy-4-nitrophenethylamine

The synthesis of **2,5-Dimethoxy-4-nitrophenethylamine** is achieved through the nitration of its precursor, 2,5-dimethoxyphenethylamine (2C-H).[1][5] The synthesis of 2C-H itself starts from 1,4-dimethoxybenzene.

Experimental Protocol: Synthesis of 2,5-dimethoxyphenethylamine (2C-H)

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This protocol is adapted from a patented method for the preparation of 2,5-dimethoxyphenethylamine.[6]

Step 1: Synthesis of α -chloro-2,5-dimethoxyacetophenone

- In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 1,4-dimethoxybenzene (0.44 mol) in dichloromethane (240 ml).
- Add anhydrous aluminum trichloride (0.48 mol) to the solution and stir for 5 minutes at room temperature.
- Slowly add a mixture of chloroacetyl chloride (0.5 mol) and dichloromethane (40 ml) dropwise over 90 minutes.
- Continue stirring at room temperature for 4 hours.
- Pour the reaction mixture into a solution of concentrated hydrochloric acid (130 ml) and crushed ice, and stir for 30 minutes.
- Extract the mixture with dichloromethane (3 x 100 ml).
- Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.
- Recrystallize the crude product from methanol to obtain α -chloro-2,5-dimethoxyacetophenone.

Step 2: Synthesis of α-amino-2,5-dimethoxyacetophenone

- Dissolve α -chloro-2,5-dimethoxyacetophenone (0.1 mol) in 95% ethanol (200 ml) in a three-necked flask.
- Add methenamine (0.5 mol) and stir the mixture at room temperature for 12 hours, during which a solid will precipitate.
- Filter the solid and dissolve it in a mixture of concentrated hydrochloric acid (100 ml) and ethanol (100 ml).



- Reflux the solution for 24 hours.
- After cooling in an ice-water bath, slowly add a 5% aqueous sodium hydroxide solution to make the mixture alkaline.
- Extract the mixture with ethyl acetate (3 x 100 ml).
- Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude α-amino-2,5-dimethoxyacetophenone.

Step 3: Synthesis of 2,5-dimethoxyphenethylamine

- In a reactor, combine 1 part of α-amino-2,5-dimethoxyacetophenone, 1.5-2.5 parts of potassium hydroxide, 10-15 parts of an organic solvent, and 2-8 parts of hydrazine hydrate.
- Stir the mixture and reflux.
- After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
- Extract with ethyl acetate, dry the organic layer, and remove the solvent under reduced pressure.
- Purify the product by vacuum distillation to obtain 2,5-dimethoxyphenethylamine.

Experimental Protocol: Nitration of 2,5dimethoxyphenethylamine to 2,5-Dimethoxy-4nitrophenethylamine

This is a general procedure for the nitration of an activated aromatic ring.

- Cool a mixture of concentrated sulfuric acid and concentrated nitric acid.
- Slowly add 2,5-dimethoxyphenethylamine to the cooled acid mixture with stirring, maintaining a low temperature.
- After the addition is complete, allow the reaction to proceed at a controlled temperature.

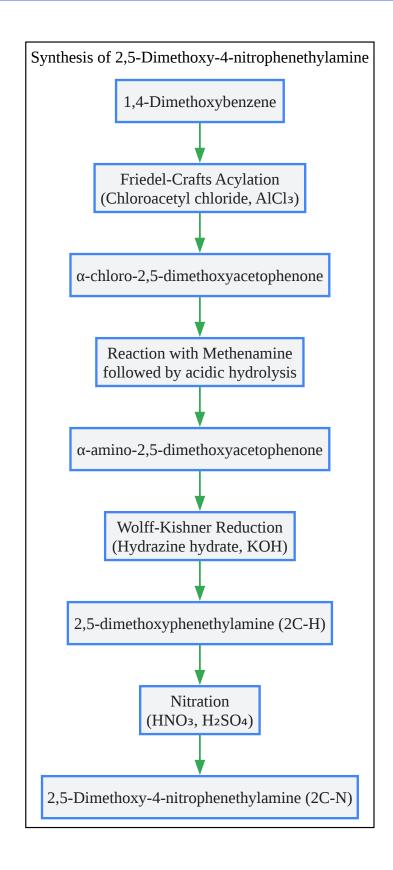






- Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
- Collect the precipitate by filtration, wash with water, and dry.
- The crude product can be further purified by recrystallization.





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Caption: Synthesis workflow for **2,5-Dimethoxy-4-nitrophenethylamine**.



In-Vitro Pharmacological Evaluation

2,5-Dimethoxy-4-nitrophenethylamine is known to be an agonist at serotonin 5-HT₂ receptors, which is consistent with other psychedelic phenethylamines.[7][8] Its in-vitro pharmacology can be characterized using receptor binding and functional assays.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound to a specific serotonin receptor subtype expressed in a cell membrane preparation.[9]

- 1. Materials and Reagents:
- Cell Membranes: HEK293 or CHO-K1 cells stably transfected with the human serotonin receptor of interest (e.g., 5-HT₂A).
- Radioligand: A tritiated antagonist with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT₂A).
- Test Compound: **2,5-Dimethoxy-4-nitrophenethylamine**.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.
- Non-specific Binding Ligand: A high concentration of a non-labeled ligand (e.g., 10 μM serotonin).
- Filtration Apparatus: A cell harvester with glass fiber filters.
- Scintillation Cocktail and Counter.
- 2. Procedure:
- Prepare serial dilutions of the test compound.
- In a 96-well plate, set up triplicate wells for total binding (buffer, radioligand, cell membranes), non-specific binding (non-specific ligand, radioligand, cell membranes), and competitor binding (test compound dilution, radioligand, cell membranes).

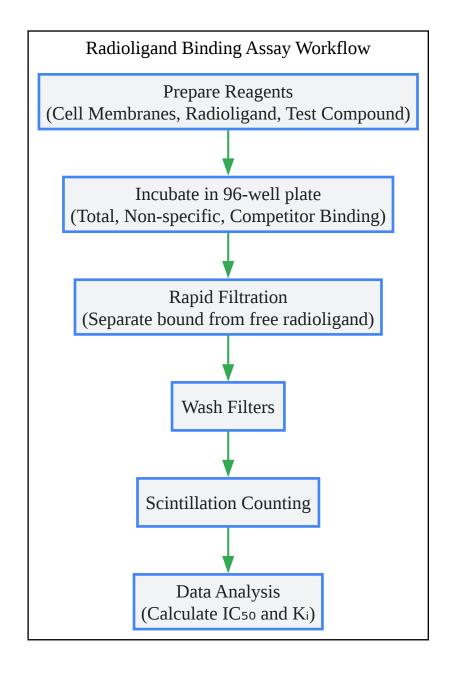
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- Incubate the plate to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
- · Wash the filters with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
- 3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the percentage of specific binding inhibited by each concentration of the test compound.
- Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
- Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/KD)$, where [L] is the radioligand concentration and KD is its dissociation constant.





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Caption: Workflow for a competitive radioligand receptor binding assay.

Functional Assay: Gq-Coupled Serotonin Receptor Signaling

The 5-HT₂ family of receptors are Gq-coupled G-protein coupled receptors (GPCRs).[10] Agonist binding to these receptors activates phospholipase C (PLC), which leads to the

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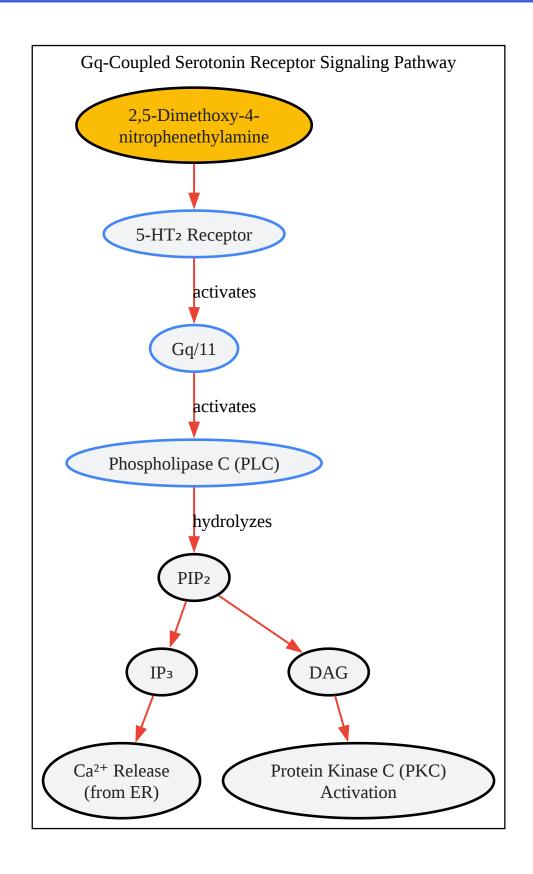


production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium.

Experimental Protocol: Calcium Flux Assay This assay measures the increase in intracellular calcium concentration upon receptor activation.

- Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1-h5-HT₂A) in a 96-well plate.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Addition: Add serial dilutions of the test compound (2,5-Dimethoxy-4-nitrophenethylamine) to the wells.
- Signal Detection: Measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
- Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that elicits a half-maximal response).





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Caption: Simplified Gq-coupled serotonin receptor signaling pathway.



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